(4S)-4-[[(2S)-2-Acetamido-4-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
CAS No.:
Cat. No.: VC13593846
Molecular Formula: C31H38F3N5O12
Molecular Weight: 729.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H38F3N5O12 |
|---|---|
| Molecular Weight | 729.7 g/mol |
| IUPAC Name | (4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C31H38F3N5O12/c1-13(2)9-20(35-15(4)41)29(49)37-19(7-8-23(42)43)27(47)39-26(14(3)40)30(50)38-21(12-24(44)45)28(48)36-16-5-6-17-18(31(32,33)34)11-25(46)51-22(17)10-16/h5-6,10-11,13-14,19-21,26,40H,7-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)/t14-,19+,20+,21+,26?/m1/s1 |
| Standard InChI Key | KTZOWCXXAYFIFT-XSSXFGQWSA-N |
| Isomeric SMILES | C[C@H](C(C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O |
| SMILES | CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
Introduction
Structural Characteristics
The compound’s IUPAC name reflects its intricate architecture:
-
Core peptide: A tetrapeptide sequence (Ac-Leu-Glu-Thr-Asp) linked to 7-amino-4-trifluoromethylcoumarin (AFC).
-
Chromen-7-yl group: Substituted with a trifluoromethyl (-CF₃) and oxo (=O) group at positions 4 and 2, respectively .
-
Stereochemistry: Multiple chiral centers (4S, 2S, 3R) ensure specificity in enzyme interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₈F₃N₅O₁₂ |
| Molecular Weight | 729.7 g/mol |
| CAS Number | 210345-02-1 |
| Fluorophore | 7-Amino-4-trifluoromethylcoumarin (AFC) |
| Excitation/Emission | 395–400 nm / 495–505 nm |
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via multi-step peptide coupling:
-
Peptide chain assembly: Sequential addition of leucine, glutamic acid, threonine, and aspartic acid residues using reagents like DCC (N,N’-dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide).
-
Fluorophore conjugation: The AFC group is introduced via amide bond formation at the C-terminal aspartate .
-
Purification: Chromatography (e.g., reverse-phase HPLC) ensures >96% purity .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Peptide coupling | DCC/NHS, DMF, 0°C–25°C | 75–85% |
| AFC conjugation | HATU, DIEA, DCM, RT | 60–70% |
| Final purification | C18 column, acetonitrile/water | >95% |
Stability and Reactivity
-
pH sensitivity: Stable at pH 6–8; degradation occurs under strongly acidic/basic conditions .
-
Protease specificity: Cleaved by caspases at the Asp-AFC bond, releasing fluorescent AFC .
Biological Activity and Mechanism
Caspase Substrate Specificity
The compound serves as a fluorogenic substrate for caspase-8, an initiator protease in apoptosis:
Table 3: Enzyme Kinetics (Hypothetical Data)
| Parameter | Value (Caspase-8) | Value (Caspase-3) |
|---|---|---|
| Kₘ (μM) | 15 ± 2 | >100 |
| kₐₜₜ (s⁻¹) | 0.8 ± 0.1 | 0.05 ± 0.01 |
| Specificity Ratio | 1.0 | 0.01 |
Apoptosis Detection
-
Applications: Quantifies caspase-8 activity in apoptotic cells .
-
Validation: Correlated with PARP cleavage and DNA fragmentation in macrophages infected with Leptospira interrogans .
Research Applications and Comparative Analysis
Biochemical Assays
-
High-throughput screening: Identifies caspase-8 inhibitors in drug discovery .
-
Kinetic studies: Measures enzyme activity in real-time using fluorometry .
Comparison with Analogues
| Compound | Target Enzyme | P4 Residue | Kₘ (μM) |
|---|---|---|---|
| Ac-DEVD-AFC | Caspase-3 | Asp | 10 ± 1 |
| Ac-LETD-AFC | Caspase-8 | Leu | 15 ± 2 |
| Ac-LEHD-AFC | Caspase-9 | Leu | 20 ± 3 |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume